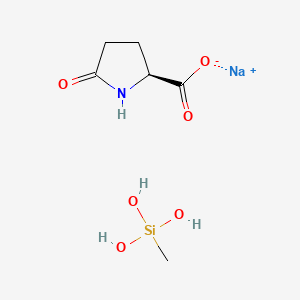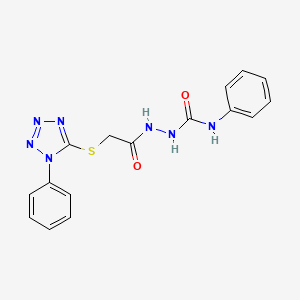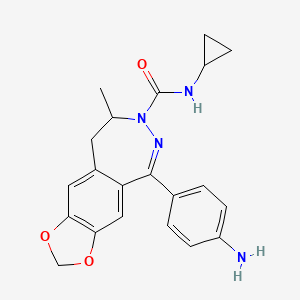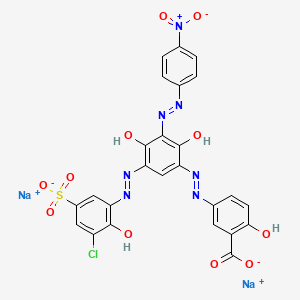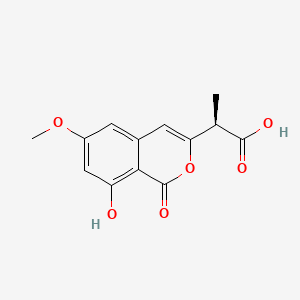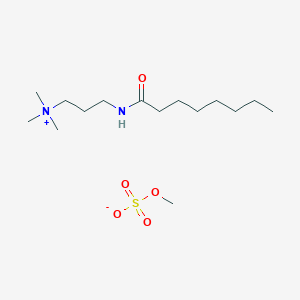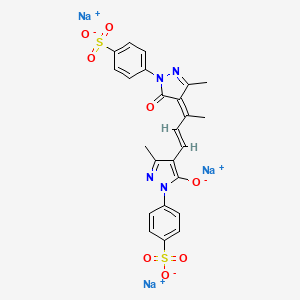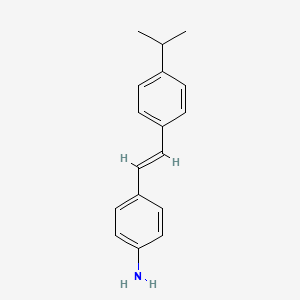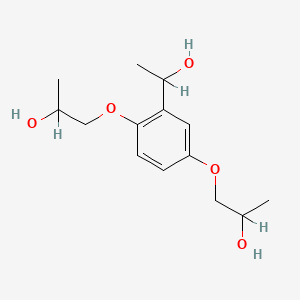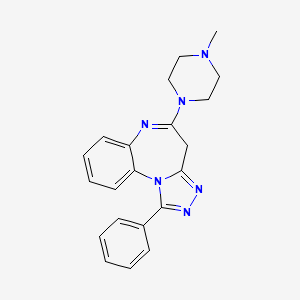
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with methoxy and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-methoxyphenethylamine with benzaldehyde, followed by reduction and subsequent functional group modifications . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and reduction processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of isoquinoline derivatives .
Applications De Recherche Scientifique
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.
Mécanisme D'action
The mechanism of action of 4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has implications for the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features.
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Shares the tetrahydro and methoxy groups but differs in the core structure.
4-Hydroxy-2-quinolones: Although structurally different, these compounds share some chemical reactivity and applications.
Uniqueness
Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable target for drug development .
Propriétés
Numéro CAS |
96719-66-3 |
|---|---|
Formule moléculaire |
C22H22ClNO2 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
4-(6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)phenol;hydrochloride |
InChI |
InChI=1S/C22H21NO2.ClH/c1-25-20-11-12-21-17(15-20)13-14-23(18-5-3-2-4-6-18)22(21)16-7-9-19(24)10-8-16;/h2-12,15,22,24H,13-14H2,1H3;1H |
Clé InChI |
KZECABDAAAAXDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


